molecular formula C7H12O3 B1331362 3-(Oxolan-2-yl)propanoic acid CAS No. 935-12-6

3-(Oxolan-2-yl)propanoic acid

Cat. No.: B1331362
CAS No.: 935-12-6
M. Wt: 144.17 g/mol
InChI Key: WUPHOULIZUERAE-UHFFFAOYSA-N
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Description

3-(Oxolan-2-yl)propanoic acid: is an organic compound with the molecular formula C7H12O3. It is also known as 3-(tetrahydrofuran-2-yl)propanoic acid. This compound features a propanoic acid group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The presence of the oxolane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Tetrahydrofuran: One common method for synthesizing 3-(Oxolan-2-yl)propanoic acid involves the reaction of tetrahydrofuran with a suitable propanoic acid derivative under acidic or basic conditions. This reaction typically requires a catalyst to facilitate the ring-opening and subsequent formation of the desired product.

    Grignard Reaction: Another synthetic route involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with a suitable oxolane derivative to form the desired compound. This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Oxolan-2-yl)propanoic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where the oxolane ring or the propanoic acid group is replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, various solvents and temperatures depending on the specific reaction.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxolane and propanoic acid derivatives.

Scientific Research Applications

Chemistry: 3-(Oxolan-2-yl)propanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is used to study the effects of oxolane-containing molecules on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure can be modified to create drug candidates with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxolane ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The propanoic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

    3-(Tetrahydrofuran-2-yl)propanoic acid: A closely related compound with similar chemical properties.

    2-(Oxolan-3-yl)propanoic acid: Another oxolane-containing compound with a different substitution pattern.

    Tetrahydrofuran-2-carboxylic acid: A compound with a similar oxolane ring but different functional groups.

Uniqueness: 3-(Oxolan-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(oxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPHOULIZUERAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294634
Record name 3-(Oxolan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-12-6
Record name 935-12-6
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Record name 3-(Oxolan-2-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(oxolan-2-yl)propanoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 3-(furan-2-yl)propanoic acid (11.0 g, 80.0 mmol) and Pd/C (1.1 g, 10%) in MeOH (110 mL) was stirred at 60° C. under 30 bar of H2 overnight. The mixture was then filtered and the filtrate was concentrated in vacuo to give the title compound, which was used for next step without further purification.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

(E)-3-(Furan-2-yl)acrylic acid (10 g, 72.4 mmol) was treated with Pd/C (1 g) in MeOH (100 mL). The mixture was heated at 60° C. at 60 psi under H2 for 12 hrs. After filtering off the catalyst, the filtrate was concentrated to afford 9.8 g (93%) of the title compound. 1H NMR (500 MHz, CDCl3) δ ppm 1.42-1.56 (m, 1H) 1.77-1.96 (m, 4H) 1.93-2.07 (m, 1H) 2.41-2.56 (m, 2H) 3.71-3.79 (m, 1H) 3.82-3.94 (m, 2H); MS (DCI/NH4+) m/z 145 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
93%

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